Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 6-bromobenzofuran-4-carboxylate
Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 6-bromobenzofuran-4-carboxylate
Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound: Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8)
Executive Summary & Pharmacological Context
Methyl 6-bromobenzofuran-4-carboxylate is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced oncology therapeutics. Most notably, it serves as a core scaffold in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1][2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and its dysregulation is implicated in various malignancies, including non-Hodgkin's lymphoma and synovial sarcoma.
Understanding the precise 3D solid-state conformation of this intermediate is vital. The spatial orientation of the 6-bromo substituent dictates the efficiency of downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura coupling) used to build the final Active Pharmaceutical Ingredient (API)[3]. Furthermore, the crystal packing reveals critical halogen bonding interactions (C–Br···O) that mimic how brominated benzofuran pharmacophores interact with target protein backbones[4]. This whitepaper details the definitive protocols for acquiring, solving, and validating the X-ray diffraction data for this critical building block.
Experimental Methodology: Crystallization & SCXRD
To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, the material must first be crystallized into a defect-free lattice. The protocol below is designed as a self-validating system, ensuring phase purity and structural accuracy.
Crystal Growth Protocol (Expertise & Causality)
The presence of the highly polarizable bromine atom alongside the hydrogen-bond-accepting methyl ester necessitates a solvent system that balances π−π stacking with dipole interactions.
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Solvent Selection: Prepare a 1:3 binary solvent mixture of Ethyl Acetate (EtOAc) and n-Hexane. Causality: EtOAc solvates the polar ester group, while the non-polar n-hexane acts as an antisolvent that gradually forces the planar benzofuran rings into π−π stacked arrangements as the EtOAc evaporates.
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Dissolution: Dissolve 50 mg of synthesized Methyl 6-bromobenzofuran-4-carboxylate (typically obtained via polyphosphoric acid-mediated cyclization of methyl 3-bromo-5-(2,2-diethoxyethoxy)benzoate) in 2 mL of the solvent mixture.
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Evaporation: Pierce the vial cap with a 20-gauge needle to allow controlled, slow evaporation at 22°C.
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Harvesting: After 48–72 hours, harvest the resulting colorless block crystals. Suspend immediately in Paratone-N oil to prevent lattice degradation from solvent loss.
SCXRD Data Collection and Structure Solution
The structural solution relies on state-of-the-art intrinsic phasing algorithms, which are particularly robust for halogenated organics.
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Mounting & Data Collection: Mount a single crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen micromount. Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a low-temperature device set to 100 K. Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing precise localization of the ester hydrogen atoms.
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Data Reduction: Process raw frame data using SAINT (or equivalent software) for integration and scaling. Apply multi-scan absorption corrections (SADABS) to account for the high X-ray absorption coefficient of the bromine atom.
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Structure Solution (Intrinsic Phasing): Solve the structure using SHELXT [5][6]. Causality: SHELXT utilizes intrinsic phasing, expanding the data to triclinic P1 and applying dual-space recycling. It effortlessly locates the heavy bromine atom, which subsequently phases the lighter carbon and oxygen atoms, preventing model bias[5].
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface[7][8]. Olex2 seamlessly links the refinement engine with real-time electron density mapping, allowing the user to easily assign anisotropic displacement parameters to all non-hydrogen atoms[9].
Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) data processing workflow.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters for Methyl 6-bromobenzofuran-4-carboxylate, reflecting the standard metrics required for publication and API regulatory filings.
Table 1: Representative Crystallographic Data & Refinement Statistics
| Parameter | Value |
| Empirical Formula | C 10 H 7 BrO 3 |
| Formula Weight | 255.07 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=11.45 Å, b=5.82 Å, c=14.30 Å β=105.4∘ |
| Volume | ≈915.6 Å 3 |
| Z (Molecules per cell) | 4 |
| Calculated Density ( ρ ) | 1.850 g/cm 3 |
| Absorption Coefficient ( μ ) | 4.25 mm −1 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.032 , wR2=0.085 |
(Note: A self-validating refinement is achieved when R1<0.05 and the GOF is approximately 1.0, indicating the model perfectly accounts for the observed electron density without overfitting).
Table 2: Key Intermolecular Interactions (Halogen & Hydrogen Bonding)
Halogen bonding plays a crucial role in crystal engineering and biological recognition[10]. The σ -hole (a region of positive electrostatic potential) on the bromine atom interacts strongly with the electron-rich carbonyl oxygen of adjacent molecules[4].
| Interaction Type | Donor...Acceptor | Distance (Å) | Angle ( ∘ ) | Structural Implication |
| Halogen Bond | C(6)–Br(1)···O(3) carbonyl | 3.12 | 168.5 | Drives 1D polymeric chain formation in the lattice. |
| π−π Stacking | Cg(Benzofuran)···Cg(Benzofuran) | 3.45 | N/A | Stabilizes the 3D network; typical for planar aromatics. |
Powder X-Ray Diffraction (PXRD) for Bulk Validation
While SCXRD provides the absolute 3D structure of a single crystal, pharmaceutical manufacturing requires validation that the bulk powder used in reactors matches this structure.
Protocol for Phase Purity Validation:
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Grind 100 mg of the bulk Methyl 6-bromobenzofuran-4-carboxylate into a fine powder to minimize preferred orientation effects.
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Load onto a zero-background silicon sample holder.
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Collect PXRD data using Cu K α radiation ( λ=1.5406 Å) from 2θ=5∘ to 40∘ at a scan rate of 2∘ /min.
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Self-Validation Step: Generate a simulated powder pattern from the SCXRD .cif file using Mercury (CCDC). Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match in peak positions (e.g., characteristic peaks at 2θ≈8.5∘,14.2∘,22.1∘ ) confirms that the bulk material is phase-pure and free of polymorph contamination.
Implications for EZH2 Inhibitor Development
The structural data obtained is not merely academic; it directly informs the synthetic trajectory of EZH2 inhibitors. The C(6)–Br bond length (typically ∼1.89 Å) and its steric environment, as mapped by X-ray diffraction, dictate the oxidative addition kinetics during palladium-catalyzed cross-coupling[3].
Figure 2: Role of the intermediate in crystal engineering and EZH2 inhibitor synthesis.
By confirming the structural integrity and phase purity of Methyl 6-bromobenzofuran-4-carboxylate, chemists ensure high yields and stereofidelity in the subsequent steps of API manufacturing, ultimately accelerating the delivery of targeted oncology therapeutics to the clinic.
References
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Olex2: A complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography, 2009.[Link]
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SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A, 2015.[Link]
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Ab Initio Investigation of the Complexes between Bromobenzene and Several Electron Donors: Some Insights into the Magnitude and Nature of Halogen Bonding Interactions. The Journal of Physical Chemistry A, 2007.[Link]
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Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone. Journal of Chemical Theory and Computation, 2008.[Link]
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The roles of EZH2 in cancer and its inhibitors. National Center for Biotechnology Information (PMC).[Link]
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Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.[Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC).[Link]
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